molecular formula C8H6ClF2NO2S B6322234 2-(Chlorodifluoromethylthio)-4-nitrotoluene CAS No. 94767-44-9

2-(Chlorodifluoromethylthio)-4-nitrotoluene

Cat. No. B6322234
CAS RN: 94767-44-9
M. Wt: 253.65 g/mol
InChI Key: UELNPRKBYOMAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chlorodifluoromethylthio)-4-nitrotoluene (CDFTN) is a compound that has been studied for its potential applications in a variety of scientific fields. It is a colorless, crystalline solid that has a melting point of 166-167°C and a boiling point of 250-251°C. CDFTN has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block for drug design. The compound has also been studied for its potential applications in biochemistry and physiology.

Scientific Research Applications

2-(Chlorodifluoromethylthio)-4-nitrotoluene has been studied for its potential applications in a variety of scientific fields. The compound has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block for drug design. It has also been used as a model compound for studying the effects of halogenated organic compounds on the environment. Additionally, 2-(Chlorodifluoromethylthio)-4-nitrotoluene has been studied for its potential applications in biochemistry and physiology.

Mechanism of Action

2-(Chlorodifluoromethylthio)-4-nitrotoluene has been shown to bind to certain proteins and enzymes in the body, such as cytochrome P450 enzymes and glutathione S-transferases. This binding causes a change in the structure and activity of the proteins and enzymes, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
2-(Chlorodifluoromethylthio)-4-nitrotoluene has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in drug metabolism and drug efficacy. Additionally, 2-(Chlorodifluoromethylthio)-4-nitrotoluene has been shown to affect the activity of glutathione S-transferases, which can lead to changes in the body’s response to oxidative stress. The compound has also been shown to bind to certain receptors in the brain, which can lead to changes in behavior and cognition.

Advantages and Limitations for Lab Experiments

2-(Chlorodifluoromethylthio)-4-nitrotoluene has several advantages for use in laboratory experiments. The compound is relatively inexpensive and easy to synthesize, and it is stable in a wide range of temperatures and pH levels. Additionally, 2-(Chlorodifluoromethylthio)-4-nitrotoluene can be used to study the effects of halogenated organic compounds on the environment. However, the compound has some limitations for use in laboratory experiments. 2-(Chlorodifluoromethylthio)-4-nitrotoluene is toxic and can cause irritation to the skin and eyes, so it should be handled with care. Additionally, the compound has a strong odor, so it should be used in a well-ventilated area.

Future Directions

The potential future directions for 2-(Chlorodifluoromethylthio)-4-nitrotoluene research include further investigation into its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore the potential applications of 2-(Chlorodifluoromethylthio)-4-nitrotoluene in drug design and environmental studies. Additionally, more research could be done to explore the potential toxicity of 2-(Chlorodifluoromethylthio)-4-nitrotoluene and its effects on human health. Finally, further research could be done to explore the potential uses of 2-(Chlorodifluoromethylthio)-4-nitrotoluene in other scientific fields, such as materials science and nanotechnology.

Synthesis Methods

2-(Chlorodifluoromethylthio)-4-nitrotoluene can be synthesized through a two-step process involving the reaction of 4-nitrotoluene with chlorodifluoromethylthiol. In the first step, 4-nitrotoluene is reacted with chlorodifluoromethylthiol in the presence of a base catalyst to form 2-(chlorodifluoromethylthio)-4-nitrotoluene. In the second step, the product is heated with a Lewis acid catalyst to form the desired 2-(Chlorodifluoromethylthio)-4-nitrotoluene product.

properties

IUPAC Name

2-[chloro(difluoro)methyl]sulfanyl-1-methyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2NO2S/c1-5-2-3-6(12(13)14)4-7(5)15-8(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELNPRKBYOMAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])SC(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chlorodifluoromethylthio)-4-nitrotoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.